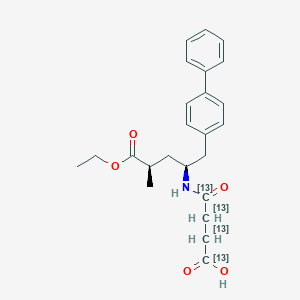

Sacubitril-13C4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sacubitril-13C4, also known as AHU-377-13C4, is a 13C-labeled version of Sacubitril. Sacubitril is an orally active inhibitor of neprilysin, an enzyme responsible for the degradation of natriuretic peptides. These peptides play a crucial role in regulating blood pressure and fluid balance. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Sacubitril due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sacubitril-13C4 involves several steps, including cyclization, addition, debenzylation, ring opening, esterification, and amidation. The process starts with a chiral induction reagent, such as (S)-1-(alpha-aminobenzyl)-2-naphthol, and 2R-methyl-4-oxo-butyric acid. The reaction conditions are carefully controlled to ensure the desired stereochemistry and yield .

Industrial Production Methods

For industrial production, the synthesis of this compound is scaled up using continuous flow methodologies. This approach allows for the intensification of key reactions, such as the Suzuki-Miyaura coupling, facilitated by a heterogeneous palladium catalyst. The process is optimized using statistical methods like Design of Experiments (DoE) to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Sacubitril-13C4 undergoes various chemical reactions, including:

Oxidation: Conversion of alcohol groups to aldehydes or ketones.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like TEMPO and bleach are used for the oxidation of primary alcohols to aldehydes.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which are used for further synthetic transformations or pharmacokinetic studies.

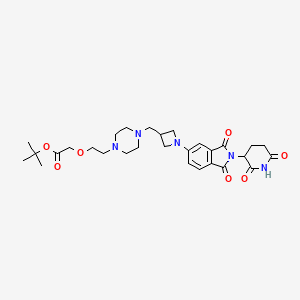

Scientific Research Applications

Sacubitril-13C4 is widely used in scientific research due to its stable isotope labeling. Its applications include:

Chemistry: Used as a tracer in the study of reaction mechanisms and metabolic pathways.

Biology: Employed in the investigation of enzyme kinetics and protein interactions.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Sacubitril.

Industry: Applied in the development of new pharmaceuticals and the optimization of drug synthesis processes

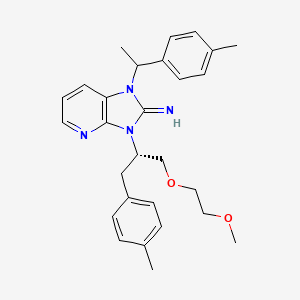

Mechanism of Action

Sacubitril-13C4, like Sacubitril, is a prodrug that is activated to Sacubitrilat (LBQ657) by de-ethylation via esterases. Sacubitrilat inhibits neprilysin, a neutral endopeptidase responsible for the degradation of natriuretic peptides, such as atrial natriuretic peptide, brain natriuretic peptide, and c-type natriuretic peptide. By inhibiting neprilysin, Sacubitrilat increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which help in reducing blood pressure and alleviating heart failure symptoms .

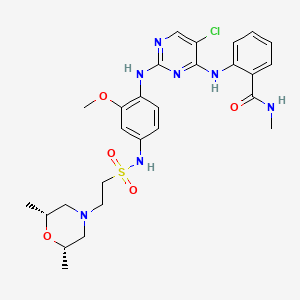

Comparison with Similar Compounds

Similar Compounds

Valsartan: An angiotensin II receptor blocker used in combination with Sacubitril.

Enalapril: An angiotensin-converting enzyme inhibitor used for treating hypertension and heart failure.

Ramipril: Another angiotensin-converting enzyme inhibitor with similar applications.

Uniqueness of Sacubitril-13C4

This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in pharmacokinetic studies. This feature makes it invaluable for understanding the metabolic pathways and interactions of Sacubitril in the body, providing insights that are not possible with non-labeled compounds .

Properties

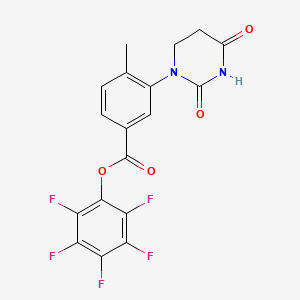

Molecular Formula |

C24H29NO5 |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxo(1,2,3,4-13C4)butanoic acid |

InChI |

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13+1,14+1,22+1,23+1 |

InChI Key |

PYNXFZCZUAOOQC-HNGKTKFSSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N[13C](=O)[13CH2][13CH2][13C](=O)O |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ditert-butyl 2-imino-4a,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate](/img/structure/B12362278.png)

![1-hydroxy-1-[(2R)-4-[5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B12362281.png)

![4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12362293.png)